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molecular formula C6H5ClOS B429048 2-Acetyl-5-chlorothiophene CAS No. 6310-09-4

2-Acetyl-5-chlorothiophene

Cat. No. B429048
M. Wt: 160.62g/mol
InChI Key: HTZGPEHWQCRXGZ-UHFFFAOYSA-N
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Patent
US07659411B2

Procedure details

5.9 g of activated clay (product of Nacalai Tesque, Inc.) and 25.5 g (0.25 moles) of acetic anhydride were introduced into a 100 ml 4-necked flask equipped with a stirrer, condenser, thermometer, and dropping funnel. 29.6 g (0.25 moles) of 2-chlorothiophene was added dropwise at 45° C. to 55° C. over 1 hour. After the dropwise addition, the reaction was allowed to proceed at 50° C. for 72 hours. After the reaction, the activated clay was separated by filtration to give a dark brown filtrate. The filtrate was subjected to distillation to remove unreacted 2-chlorothiophene, acetic anhydride, and by-product acetic acid, thus giving 20.9 g (0.13 moles) of 2-acetyl-5-chlorothiophene. The yield of 2-acetyl-5-chlorothiophene was 52% based on 2-chlorothiophene. The 3-isomer content was determined in the same manner as in Example 1. The 3-acetyl-5-chlorothiophene content of the resulting 2-acetyl-5-chlorothiophene product was 0.5 wt. %.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[Cl:8][C:9]1[S:10][CH:11]=[CH:12][CH:13]=1>>[C:1]([C:11]1[S:10][C:9]([Cl:8])=[CH:13][CH:12]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
29.6 g
Type
reactant
Smiles
ClC=1SC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer, condenser
ADDITION
Type
ADDITION
Details
After the dropwise addition
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the activated clay was separated by filtration
CUSTOM
Type
CUSTOM
Details
to give a dark brown filtrate
DISTILLATION
Type
DISTILLATION
Details
The filtrate was subjected to distillation
CUSTOM
Type
CUSTOM
Details
to remove unreacted 2-chlorothiophene, acetic anhydride, and by-product acetic acid

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C)(=O)C=1SC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.13 mol
AMOUNT: MASS 20.9 g
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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